3,5-diethyl-4-nitro-1H-pyrazole

Adsorptive desulfurization Copper(I) pyrazolate Silver(I) pyrazolate

Researchers developing metal-organic adsorbents for ultralow-sulfur fuels need structurally precise pyrazole precursors where casual analog substitution (e.g., methyl for ethyl, CF₃ for NO₂) causes failed syntheses and irreproducible adsorption performance. 3,5-Diethyl-4-nitro-1H-pyrazole delivers the exact 3,5-diethyl-4-nitro substitution pattern required for reproducible Cu(I) pyrazolate complex formation. • Cu(denpz)₃ achieves 40 mg S/g DBT adsorption at ambient temperature, outperforming Ag(I) analog by 11-15%. • 4-Nitro group enhances π-acid character vs. CF₃-substituted analogs for selective thiophene capture. • mp 123-125 °C; good organic solvent solubility for reliable downstream synthesis. Standard pack sizes: 100 mg, 1 g, 5 g, bulk custom. In stock for immediate dispatch.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
Cat. No. B13623562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-diethyl-4-nitro-1H-pyrazole
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NN1)CC)[N+](=O)[O-]
InChIInChI=1S/C7H11N3O2/c1-3-5-7(10(11)12)6(4-2)9-8-5/h3-4H2,1-2H3,(H,8,9)
InChIKeyYVRKFRZHQQSEQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Diethyl-4-nitro-1H-pyrazole Baseline Data


3,5-Diethyl-4-nitro-1H-pyrazole (C₇H₁₁N₃O₂, MW 169.18) is a 1H-pyrazole bearing ethyl substituents at positions 3 and 5 and a nitro group at position 4. This heterocyclic scaffold serves as a versatile precursor for metal-pyrazolate complexes, particularly in adsorptive desulfurization [1], and as a building block in medicinal chemistry . Its CAS registry number is 1082217-91-1 .

Desulfurization precursor Builds Cu(I)/Ag(I) trinuclear pyrazolates with tailored π-acid character for adsorptive sulfur removal.
Nitrification inhibitor 3,5-Diethyl substitution drives high inhibition; the 4-nitro group offers additional electronic tuning for structure-activity studies.
Heterocyclic building block Practical entry point for amino derivatives and complex heterocycles, supported by convenient melting range and organic-solvent solubility.

3,5-Diethyl-4-nitro-1H-pyrazole Structural Differentiation


The combination of the electron-withdrawing 4-nitro group and the steric/electronic contribution of the 3,5-diethyl substitution defines a unique reactivity profile that is not interchangeable with simpler pyrazoles. In adsorptive desulfurization, the 3,5-diethyl-4-nitropyrazolate (denpz) ligand yields trinuclear Cu(I) and Ag(I) complexes with distinct π-acid character and M···S/π···π stacking interactions that govern dibenzothiophene capture [1]. Replacing the diethyl-nitro pattern with, for example, 3,5-bis(trifluoromethyl)pyrazolate alters the interaction strength and adsorption selectivity [2]. In nitrification inhibition, 3,5-diethyl substitution alone raises inhibition to 85.0% versus 71.5% for unsubstituted pyrazole [3]; introduction of a nitro group at position 4 is expected to further modulate electronic properties and binding, making casual analog substitution unreliable.

3,5-Diethyl-4-nitro pattern is not interchangeable with 3,5-bis(trifluoromethyl)pyrazole—π-acid strength and adsorption selectivity may shift significantly.
3,5-Diethyl substitution alone raises nitrification inhibition; removing the nitro group or switching to methyl/hydrogen homologs may alter the inhibition profile and binding.
Simpler pyrazoles lack the electron-withdrawing 4-nitro group, which modulates metal-complex geometry and electronic tuning—class-level substitution may not reproduce target properties.

3,5-Diethyl-4-nitro-1H-pyrazole Differentiation Evidence


Cu(I) vs Ag(I) Pyrazolate Desulfurization Capacity

In a direct head-to-head comparison under identical conditions, the Cu(I) complex of 3,5-diethyl-4-nitropyrazolate (Cu₃pz₃) exhibits higher adsorptive capacity for dibenzothiophene (DBT) and 4,6-dimethyldibenzothiophene (DMDBT) than the corresponding Ag(I) complex (Ag₃pz₃). The Cu₃pz₃ complex adsorbs 40 mg S per g for DBT and 39 mg S per g for DMDBT, while Ag₃pz₃ adsorbs 36 mg S per g for DBT and 34 mg S per g for DMDBT [1]. This 10–13% higher capacity for Cu₃pz₃ is attributed to the lower molecular mass of copper and subtle differences in π-acid character, directly impacting procurement decisions when selecting a pyrazole ligand for metal-organic adsorbents.

Cu vs Ag desulfurization
Head-to-head
Cu₃pz₃: 40 mg S/g (DBT), 39 mg S/g (DMDBT) vs Ag₃pz₃: 36 mg S/g (DBT), 34 mg S/g (DMDBT)
Higher copper capacity may support throughput selection for metal-organic adsorbent design.
Model oil, room temperature; characterized by XRD and DFT.
Adsorptive desulfurization Copper(I) pyrazolate Silver(I) pyrazolate

Nitro- vs Trifluoromethyl-Pyrazolate π-Acid Interactions

A structurally related study on silver(I) 3,5-bis(trifluoromethyl)pyrazolate adducts with thiophene derivatives reports a different interaction strength and adsorptive pattern compared to the 3,5-diethyl-4-nitropyrazolate system [2]. While quantitative adsorption capacities differ between the two studies due to varying experimental setups, the trend in M···S and π···π stacking interactions demonstrates that the nitro group in denpz provides stronger π-acid character than the CF₃ groups, leading to tighter binding with electron-rich thiophenes. This cross-study inference supports the selection of 3,5-diethyl-4-nitro-1H-pyrazole when stronger π-acid interactions with sulfur heterocycles are required.

Nitro vs CF₃ π-acid
Cross-study
denpz (nitro) exhibits stronger M···S and π···π stacking than CF₃-substituted pyrazolates in DFT calculations.
Supports selection where stronger π-acid interactions with sulfur heterocycles are required.
Quantitative comparison limited by different assay setups; trends consistent across NMR and modeling.
π-Acid/π-Base interactions Silver(I) pyrazolates Desulfurization adsorbents

3,5-Diethyl vs Dimethyl Pyrazole Nitrification Inhibition

A comparative study of azole compounds for microbial nitrification inhibition reports that 3,5-diethylpyrazole achieves 85.0% inhibition, outperforming 3,5-dimethylpyrazole (77.6%) and unsubstituted pyrazole (71.5%) [1]. Although this dataset does not include the 4-nitro analog, it establishes that 3,5-diethyl substitution alone provides a 7.4–13.5 percentage-point advantage over close methyl and hydrogen homologs. The 3,5-diethyl-4-nitro-1H-pyrazole differs by the additional electron-withdrawing nitro group, which is expected to further alter the pKa, H-bonding capacity, and binding to the ammonia monooxygenase enzyme, making it a distinct candidate for nitrification inhibition studies.

3,5-Diethyl vs dimethyl inhibition
Class-level
85.0% inhibition for 3,5-diethylpyrazole vs 77.6% (dimethyl) and 71.5% (unsubstituted)
Diethyl substitution supports higher nitrification inhibition; nitro analog extends electronic tuning.
4-Nitro compound not directly tested; soil assay context.
Nitrification inhibitor Agricultural chemistry Structure-activity relationship

Purity and Handling Properties

Commercially available 3,5-diethyl-4-nitro-1H-pyrazole is typically supplied at ≥95% purity. Although detailed melting and boiling point data are not widely published in primary literature, vendor specifications indicate a melting range of approximately 123–125 °C and a boiling point near 304 °C, consistent with its molecular weight and substitution pattern. These values differ from the unsubstituted 4-nitropyrazole (mp ~162 °C) and the 3,5-dimethyl-4-nitropyrazole analog (mp ~185 °C), reflecting the impact of ethyl vs. methyl and H substituents on crystal packing and volatility. Such differences directly influence purification strategy and formulation in early-stage research.

Melting point context
Data to verify
mp ~123–125 °C (vendor), ~30–60 °C lower than 4-nitropyrazole or dimethyl analog.
Lower melting point may simplify handling and purification in early-stage research.
Vendor specification; primary literature data limited.
Compound purity Melting point Laboratory procurement

3,5-Diethyl-4-nitro-1H-pyrazole Application Scenarios


Desulfurization Adsorbent for Liquid Fuels

Using 3,5-diethyl-4-nitro-1H-pyrazole as the ligand precursor, copper(I) trinuclear pyrazolates (Cu₃pz₃) achieve up to 40 mg S/g adsorption for dibenzothiophene in model oil at ambient temperature, outperforming the silver analog by 11–15% [1]. This makes the Cu(I) denpz system a strong candidate for polishing sulfur removal in refinery streams where ultralow sulfur levels (<10 ppm) are mandated.

π-Acidic Pyrazolate Complexes for Sulfur Heterocycle Recognition

The 4-nitro group enhances the π-acid character of pyrazolate ligands relative to trifluoromethyl-substituted analogs [1][2]. Researchers developing selective adsorbents for thiophene derivatives or designing supramolecular sensors for sulfur-containing aromatic compounds can exploit this electronic differentiation to modulate binding affinity and selectivity.

Nitrification Inhibitor for Agricultural Use

Although direct data for the 4-nitro analog are absent, the 3,5-diethyl substitution pattern already delivers 85.0% nitrification inhibition, surpassing the 71.5–77.6% range of simpler pyrazoles [3]. The introduction of the nitro group provides a further electronic perturbation that can be explored in structure-activity optimization programs aimed at reducing nitrogen loss in fertilized soils.

Building Block for Heterocyclic Synthesis

With a melting point of 123–125 °C and good solubility in organic solvents, 3,5-diethyl-4-nitro-1H-pyrazole is a practical starting material for the synthesis of more complex heterocycles, including amino derivatives for pharmaceutical candidate libraries and energetic materials research [2].

Application
Selection Property
Validation Focus
Desulfurization adsorbent research
Metal-pyrazolate adsorption capacity
DBT/DMDBT uptake in model oil under ambient conditions
π-Acidic pyrazolate complexes
π-Acid strength and sulfur selectivity
Thiophene binding via DFT, NMR titration, and crystallography
Nitrification inhibition studies
Diethyl substitution effect on enzyme binding
Ammonia monooxygenase inhibition assay and soil persistence
Heterocyclic building block
Substituted pyrazole core with nitro handle
Synthetic route efficiency and purity after scale-up
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